5-Bromo-1,6-naphthyridin-2(1H)-one
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Overview
Description
5-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom at the 5-position and the keto group at the 2-position contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,6-naphthyridin-2(1H)-one typically involves the bromination of 1,6-naphthyridin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The keto group can be oxidized to form more complex structures.
Reduction Reactions: The keto group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Properties
IUPAC Name |
5-bromo-1H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWEWFBGYLXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is modification at the C(5) position of 1,6-naphthyridin-2(1H)-one derivatives considered important for enhancing their activity as cAMP PDE III inhibitors?
A1: The provided research paper highlights that while modifications at other positions often diminish inhibitory activity, substitutions at the C(5) position of 1,6-naphthyridin-2(1H)-one consistently led to improved cAMP PDE III inhibition []. This suggests that the C(5) position is a key site for modulating the interaction with the enzyme. The study synthesized various C(5) substituted analogs, some demonstrating even greater potency than the reference compound Milrinone []. Therefore, exploring diverse substituents at C(5) holds promise for developing more potent and selective cAMP PDE III inhibitors.
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